

Salutaridine: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Salutaridine

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Introduction

Salutaridine is a pivotal morphinan alkaloid and a key intermediate in the biosynthesis of prominent opioid analgesics such as morphine and codeine within the opium poppy (*Papaver somniferum*)[1]. Beyond its role as a biosynthetic precursor, **salutaridine** has garnered attention for its own intrinsic biological activities, exhibiting potential as a modulator of key signaling pathways in the central nervous system and as an antiviral agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and spectral characteristics of **salutaridine**. Furthermore, it outlines detailed experimental protocols for its isolation, synthesis, and for the characterization of its biological activities, serving as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Nomenclature

Salutaridine is a tetracyclic alkaloid belonging to the morphinan class. Its rigid structure is characterized by a partially hydrogenated phenanthrene core with an additional ether linkage.

Chemical Structure:

Caption: 2D Chemical Structure of **Salutaridine**.

The systematic IUPAC name for **salutaridine** is (1S,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5,10,13-pentaen-12-one. It is also known by the synonyms floripavine and (-)-sinoacutine.

Physicochemical Properties

A summary of the key physicochemical properties of **salutaridine** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₂₁ NO ₄	[1]
Molecular Weight	327.38 g/mol	[1]
CAS Number	1936-18-1	[1]
Appearance	Rods from ethyl acetate	[1]
Melting Point	197-198 °C	[1]
Optical Rotation	[α] _D ²⁰ = -98° (c = 0.55 in CH ₃ OH) for (-)-Salutaridine	[1]
pKa (estimated)	7.41	
Solubility	Data not available in quantitative terms. Generally soluble in methanol and other organic solvents.	
UV-Vis (Methanol)	λ _{max} at 236 nm (log ε 4.23) and 279 nm (log ε 3.76)	

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the **salutaridine** molecule.

¹H-NMR (300 MHz, CDCl₃):

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.75	s	H-1	
6.68	d	8.2	H-2
6.85	d	8.2	H-3
4.25	d	6.0	H-5
3.05	dd	18.0, 6.0	H-6 α
2.45	dd	18.0, 1.5	H-6 β
3.88	s	3-OCH ₃	
3.65	s	6-OCH ₃	
2.48	s	N-CH ₃	

¹³C-NMR (75 MHz, CDCl₃):

Chemical Shift (δ) ppm	Assignment
145.2	C-1
111.8	C-2
148.5	C-3
142.1	C-4
94.2	C-5
40.1	C-6
194.5	C-7
129.8	C-8
43.5	C-9
47.2	C-10
128.4	C-11
122.5	C-12
59.8	C-13
35.6	C-14
60.2	3-OCH ₃
56.4	6-OCH ₃
42.8	N-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **salutaridine** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	Broad	O-H stretch (phenolic)
2950-2850	Medium	C-H stretch (aliphatic)
1665	Strong	C=O stretch (conjugated ketone)
1610	Medium	C=C stretch (aromatic)
1280	Strong	C-O stretch (aryl ether)

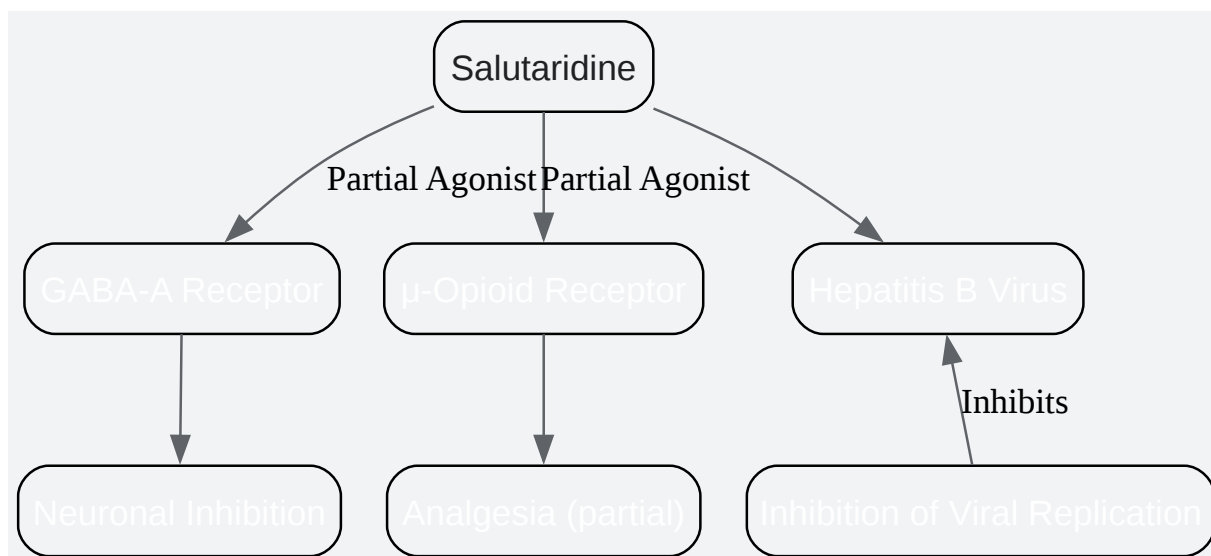
Mass Spectrometry (MS)

The electron ionization mass spectrum of **salutaridine** shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
327	100	[M] ⁺ (Molecular ion)
312	35	[M - CH ₃] ⁺
298	20	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺
284	45	[M - CH ₃ - CO] ⁺
256	15	Retro-Diels-Alder fragmentation

Signaling Pathways and Biological Activity

Salutaridine is not merely a passive intermediate in morphine biosynthesis; it exhibits distinct pharmacological activities.



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Caption: **Salutaridine**'s interactions with key signaling pathways.

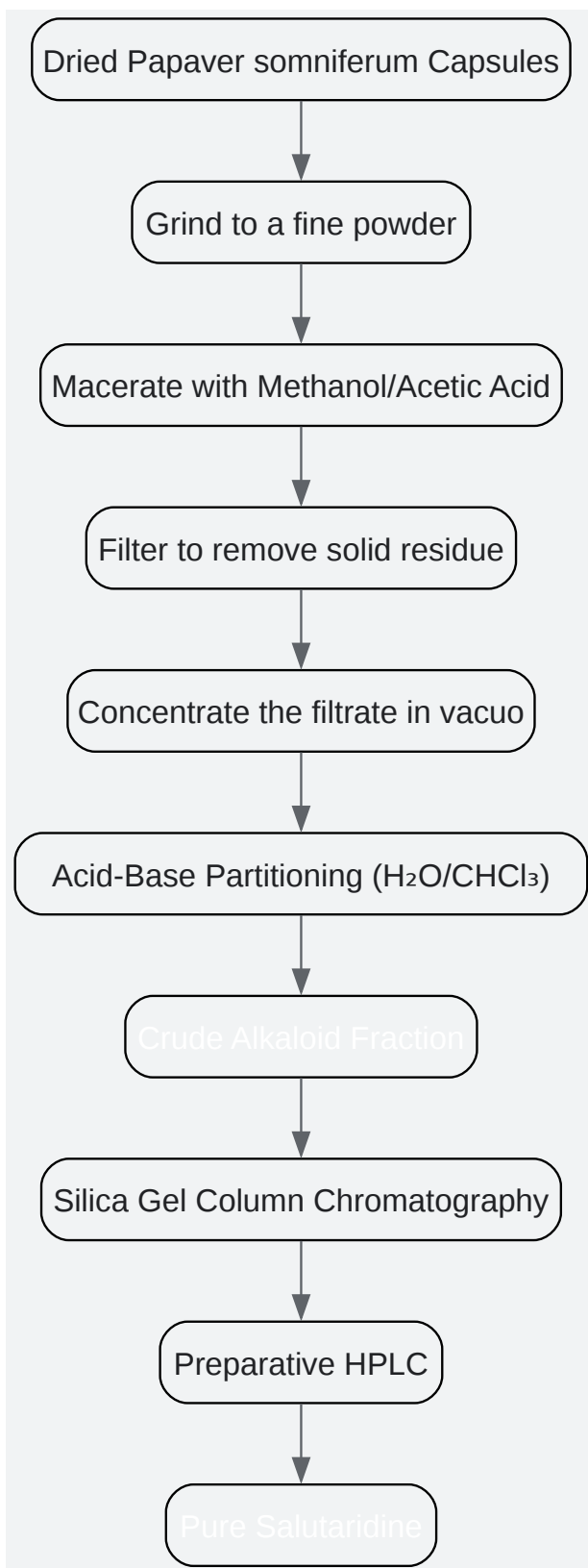
- **GABA-A Receptor Modulation:** **Salutaridine** acts as a partial agonist at the GABA-A receptor, suggesting a role in modulating inhibitory neurotransmission in the central nervous system.
- **μ-Opioid Receptor Agonism:** It also functions as a partial agonist at the μ-opioid receptor, which is the primary target for morphine and other opioids. This activity contributes to its potential, albeit weaker, analgesic effects.
- **Anti-HBV Activity:** **Salutaridine** has been identified as a potential inhibitor of the Hepatitis B virus (HBV), indicating a possible application in antiviral therapies.

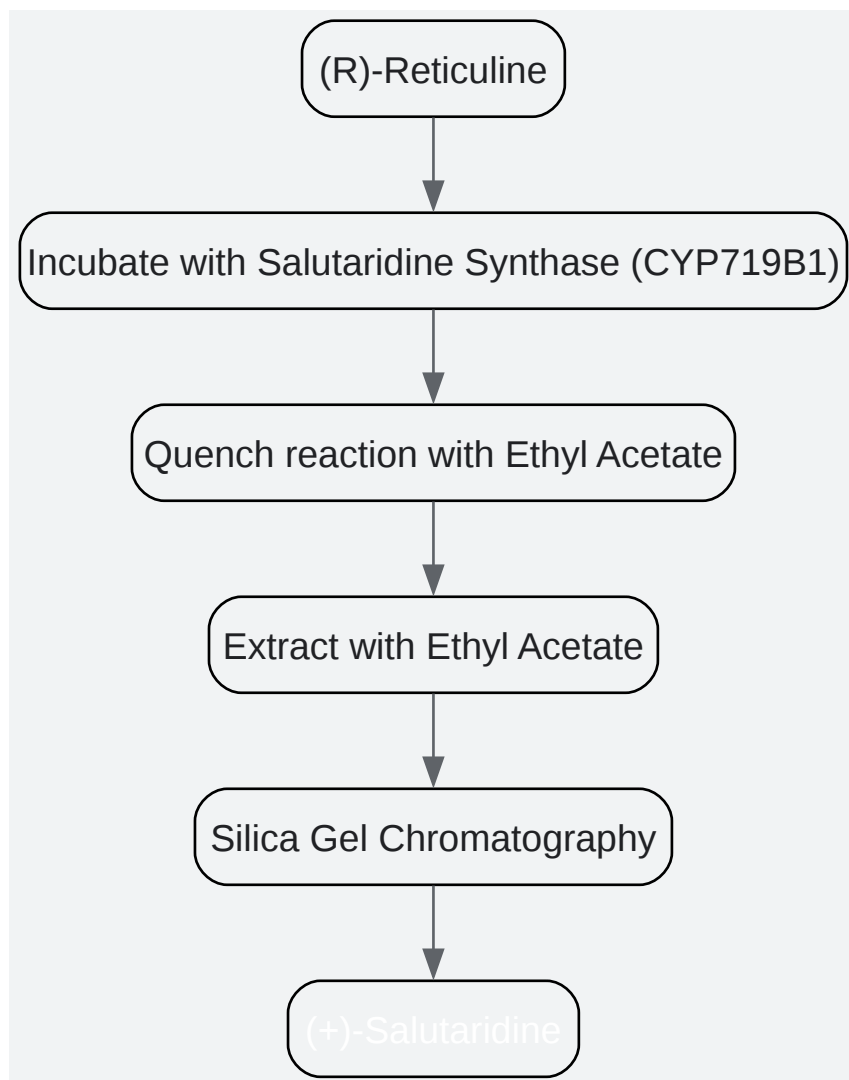
Experimental Protocols

The following sections provide detailed methodologies for the isolation, synthesis, and biological evaluation of **salutaridine**.

Isolation of Salutaridine from *Papaver somniferum*

This protocol is a general procedure for the extraction and isolation of alkaloids from *Papaver somniferum* and can be adapted for the specific isolation of **salutaridine**.





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References

- 1. Salutaridine | C₁₉H₂₁NO₄ | CID 5408233 - PubChem [pubchem.ncbi.nlm.nih.gov]
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